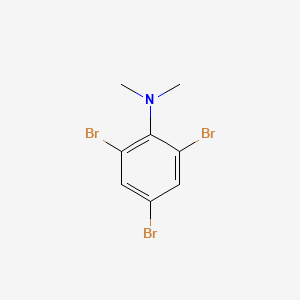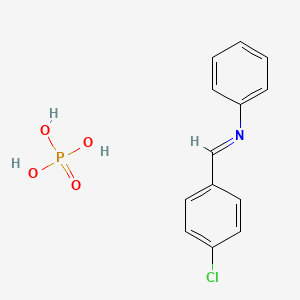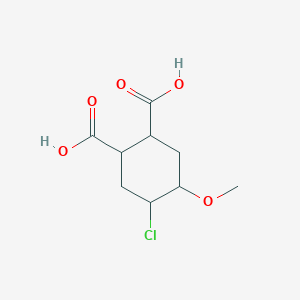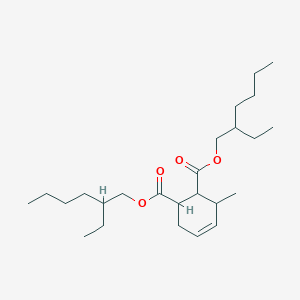![molecular formula C5H10N2O3 B14509925 (2S)-2-[Ethyl(nitroso)amino]propanoic acid CAS No. 63889-06-5](/img/structure/B14509925.png)
(2S)-2-[Ethyl(nitroso)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[Ethyl(nitroso)amino]propanoic acid: is an organic compound with a unique structure that includes an ethyl group, a nitroso group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[Ethyl(nitroso)amino]propanoic acid typically involves the nitration of an ethylamine derivative followed by a series of reactions to introduce the propanoic acid group. One common method involves the reaction of ethylamine with nitrous acid to form the nitroso derivative, which is then reacted with a suitable carboxylic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2S)-2-[Ethyl(nitroso)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The ethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethyl derivatives.
科学的研究の応用
(2S)-2-[Ethyl(nitroso)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-[Ethyl(nitroso)amino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes . The compound’s effects are mediated through its ability to modulate the activity of specific proteins and enzymes involved in various biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-2-[Methyl(nitroso)amino]propanoic acid: Similar structure but with a methyl group instead of an ethyl group.
(2S)-2-[Ethyl(nitroso)amino]butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
Uniqueness
(2S)-2-[Ethyl(nitroso)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
63889-06-5 |
|---|---|
分子式 |
C5H10N2O3 |
分子量 |
146.14 g/mol |
IUPAC名 |
(2S)-2-[ethyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-3-7(6-10)4(2)5(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
InChIキー |
SKEMPVVEIYABJS-BYPYZUCNSA-N |
異性体SMILES |
CCN([C@@H](C)C(=O)O)N=O |
正規SMILES |
CCN(C(C)C(=O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)



![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)

![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)


![3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)](/img/structure/B14509920.png)

![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)
